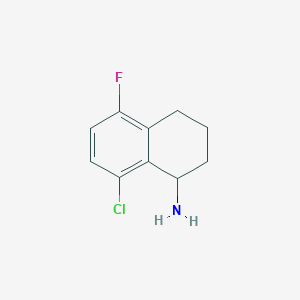
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a unique structure that includes both chlorine and fluorine atoms attached to a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydro derivatives.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparación Con Compuestos Similares
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Shares a similar backbone but lacks the chlorine atom.
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the fluorine atom.
Uniqueness: The combination of both chlorine and fluorine atoms in 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine provides unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Actividad Biológica
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- CAS Number : 1781677-37-9
- Molecular Formula : C10H10ClF
- Molecular Weight : 197.64 g/mol
- Chemical Structure :
Chemical Structure
Research indicates that this compound interacts primarily with the serotonergic system. It exhibits agonistic activity at various serotonin receptors, notably:
- 5-HT1A : Associated with anxiolytic effects.
- 5-HT2A : Linked to hallucinogenic effects and modulation of mood.
These interactions suggest its potential utility in treating mood disorders and anxiety-related conditions.
Pharmacological Effects
The compound's pharmacological profile includes:
- Anxiolytic Activity : Studies have shown that compounds with similar structures exhibit significant anxiolytic properties through modulation of serotonin pathways .
- Antidepressant Effects : Its ability to enhance serotonergic signaling may contribute to antidepressant-like effects in animal models .
- Neuroprotective Properties : Preliminary findings suggest that it may protect against neurodegenerative processes by modulating oxidative stress pathways .
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anxiolytic | Agonist at 5-HT1A | |
| Antidepressant | Modulation of serotonergic pathways | |
| Neuroprotective | Reduction of oxidative stress |
Study 1: Anxiolytic Effects in Animal Models
A study conducted on rodents demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a significant increase in time spent in open arms compared to control groups .
Study 2: Antidepressant-Like Effects
In a chronic mild stress model for depression, this compound showed a marked reduction in depressive-like behaviors. The results were comparable to established antidepressants such as fluoxetine, suggesting its potential as a new therapeutic agent for depression .
Study 3: Neuroprotection Against Oxidative Stress
Research indicated that the compound could attenuate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced lactate dehydrogenase (LDH) release and increased cell viability in neuronal cultures exposed to oxidative agents .
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
8-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,9H,1-3,13H2 |
Clave InChI |
ZNTJZHXDVQDLSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C=CC(=C2C1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















